4-Phenyl-1,3-dioxane

Overview

Description

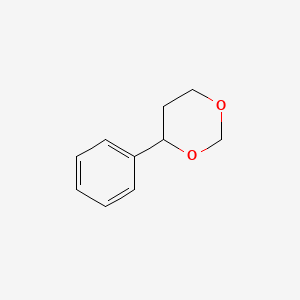

4-Phenyl-1,3-dioxane is an organic compound with the molecular formula C10H12O2. It is a six-membered heterocyclic compound containing two oxygen atoms and a phenyl group attached to the dioxane ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

4-Phenyl-1,3-dioxane plays a significant role in biochemical reactions, particularly as a solvent and a reagent in organic synthesis. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it can act as a substrate for certain oxidoreductases, which catalyze oxidation-reduction reactions. Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes. These interactions are crucial for understanding the compound’s role in biochemical systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, enzymes that play pivotal roles in signal transduction. This modulation can lead to altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can undergo conformational changes, affecting its interaction with biomolecules. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxicity. Studies have reported threshold effects, where a certain concentration of this compound is required to elicit a biological response. Toxic effects at high doses include oxidative stress, inflammation, and organ damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound in specific tissues depend on factors such as lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular distribution is crucial for elucidating its biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,3-dioxane can be synthesized through the Prins cyclization of styrene with paraformaldehyde using mesoporous ZnAlMCM-41 catalysts in a liquid phase heterogeneous catalytic method . Another common method involves the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and reusable solid acid catalysts to ensure high yield and eco-friendly processes. The use of mesoporous catalysts like ZnAlMCM-41 has been shown to be effective in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,3-dioxane undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.

Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.

Substitution: Organolithium compounds, Grignard reagents, enolates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols or ethers .

Scientific Research Applications

4-Phenyl-1,3-dioxane has several scientific research applications, including:

Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3-dioxane involves its interaction with various molecular targets and pathways. Its stability and reactivity allow it to participate in a range of chemical reactions, influencing the behavior of other molecules in the system. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

- 1,3-Dioxolane

- 1,3-Dioxane

- 4-Phenyl-1,3-dioxolane

4-Phenyl-1,3-dioxane stands out due to its unique combination of stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Biological Activity

4-Phenyl-1,3-dioxane is a six-membered heterocyclic compound characterized by a dioxane ring with a phenyl substituent. Its molecular formula is . This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

This compound features two oxygen atoms in its dioxane structure, contributing to its unique chemical properties. The presence of the phenyl group enhances its reactivity with electrophiles and nucleophiles, making it a versatile compound in organic synthesis and biological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Interactions : This compound can act as a substrate for various enzymes, influencing metabolic pathways. For example, it may interact with oxidoreductases, affecting oxidation-reduction reactions crucial for cellular metabolism.

- Gene Expression Modulation : this compound has been observed to modulate the activity of kinases and phosphatases involved in signal transduction pathways. This modulation can lead to altered gene expression patterns that affect cellular functions such as proliferation and apoptosis.

- Receptor Binding : Research indicates that derivatives of this compound may interact with NMDA receptors and sigma receptors. These interactions are significant for their implications in neuroprotection and pain management .

Biological Activity Overview

The compound exhibits diverse biological activities:

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotection Study : A study evaluated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage through its antioxidant properties.

- Cell Growth Regulation : In vitro experiments demonstrated that this compound could inhibit the proliferation of cancer cell lines by modulating key signaling pathways related to cell cycle regulation .

- Receptor Interaction Analysis : Binding affinity studies showed that this compound derivatives have significant interactions with NMDA receptors, which are critical for synaptic plasticity and memory function. This suggests potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

While exploring the biological activities of this compound, safety assessments are crucial. Preliminary studies indicate potential cytotoxicity at high concentrations or prolonged exposure. Therefore, further toxicological evaluations are necessary to establish safe usage parameters for therapeutic applications.

Properties

IUPAC Name |

4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJRILMVFLGCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870772 | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

772-00-9 | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Phenyl-1,3-dioxane?

A1: this compound has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including 1H NMR, 13C NMR [, ] , and ESR [] . These techniques provide valuable information regarding the compound's structure, conformation, and electronic properties.

Q3: What is the Prins reaction and how is this compound synthesized using it?

A3: The Prins reaction is an acid-catalyzed reaction of aldehydes or ketones with alkenes or alkynes, typically in the presence of an acid catalyst, to form 1,3-dioxanes. This compound can be synthesized by the Prins reaction of styrene with formaldehyde in the presence of an acid catalyst, such as BF3·O(C2H5)2 [] or sulfonic acid functionalized mesoporous SBA-15 [] .

Q4: How does the choice of catalyst impact the synthesis of this compound via the Prins reaction?

A4: The selection of catalyst significantly influences the yield and selectivity of this compound in the Prins reaction. Studies have demonstrated that catalysts like ZnAlMCM-41 [] and 2,6-di-tert-butylphenoxy(difluoro)borane [] exhibit high selectivity towards this compound formation.

Q5: What are some other synthetic routes to obtain this compound?

A5: Besides the Prins reaction, alternative methods like the reaction of dichlorocarbene with this compound [] and phase transfer catalysis [] have been reported for the synthesis of this compound derivatives.

Q6: What are some applications of this compound in organic synthesis?

A6: this compound serves as a versatile precursor in organic synthesis. It can be used to generate γ-oxy-substituted benzyllithium derivatives via reductive lithiation [, ] . Additionally, its derivatives find applications as intermediates in the synthesis of various compounds, including pharmaceuticals [, ] .

Q7: How can this compound be transformed into other valuable compounds?

A7: Research has shown that this compound can be converted into 3-Phenyl-1-propanol and 3-Phenyl-1-butanol through catalytic cleavage using palladium or CuOCr2O3BaCrO4 catalysts [] . It can also undergo hydrogenolysis to produce propiophenone in an inert atmosphere [] .

Q8: How do structural modifications of this compound influence its reactivity?

A9: The presence of substituents on the phenyl ring or the dioxane ring can significantly affect the reactivity and properties of this compound. For instance, electron-withdrawing groups on the phenyl ring can influence the reactivity towards electrophilic aromatic substitution reactions [] .

Q9: Are there studies investigating the influence of this compound derivatives on stereoselectivity in organic reactions?

A10: Yes, research has explored the use of optically active 5-amino-4-phenyl-1,3-dioxanes in asymmetric Strecker synthesis [, ] . The presence of the chiral center in these derivatives can induce stereoselectivity during the reaction, leading to the preferential formation of one enantiomer over the other.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.